molecular formula C41H52NO2PS B6290241 [S(R)]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2565792-55-2

[S(R)]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290241
CAS No.: 2565792-55-2
M. Wt: 653.9 g/mol
InChI Key: QSRGQPZISORXKK-MWMZBTOCSA-N
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Description

This compound is a chiral sulfinamide derivative featuring a complex stereochemical architecture. Its structure includes:

  • A 2-naphthalenylmethyl group, contributing to aromatic stacking interactions.
  • A 3-(benzyloxy)phenyl moiety, enhancing solubility in organic solvents.
  • A dicyclohexylphosphino group, which may confer catalytic properties, particularly in asymmetric synthesis or transition-metal catalysis.
  • A tert-butylsulfinamide core, a common chiral auxiliary in enantioselective reactions .

The compound is synthesized via multi-step procedures involving palladium-catalyzed cross-coupling, phosphine ligand installation, and sulfinamide formation. Purification typically employs silica gel chromatography, with final purity ≥95% .

Properties

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H52NO2PS/c1-41(2,3)46(43)42(4)39(34-28-27-32-19-14-15-20-33(32)29-34)37-25-16-26-38(44-30-31-17-8-5-9-18-31)40(37)45(35-21-10-6-11-22-35)36-23-12-7-13-24-36/h5,8-9,14-20,25-29,35-36,39H,6-7,10-13,21-24,30H2,1-4H3/t39-,46+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRGQPZISORXKK-MWMZBTOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC2=CC=CC=C2C=C1)C3=C(C(=CC=C3)OCC4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC2=CC=CC=C2C=C1)C3=C(C(=CC=C3)OCC4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H52NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzyloxy Group Introduction

  • Selective O-Benzylation :

    • 2,3-Dihydroxybenzaldehyde is treated with benzyl bromide (1.2 eq) and K₂CO₃ in DMF at 60°C for 12 hr.

    • Yield : 78% (3-benzyloxy-2-hydroxybenzaldehyde).

Phosphino Group Installation

  • Mitsunobu Reaction :

    • 3-Benzyloxy-2-hydroxybenzaldehyde reacts with dicyclohexylphosphine oxide (1.5 eq) using DIAD and PPh₃ in THF.

    • Yield : 65–70%.

  • Reduction :

    • The phosphorylated aldehyde is reduced to the alcohol using NaBH₄ in methanol, followed by oxidation back to aldehyde with MnO₂.

Characterization :

  • ³¹P NMR (CDCl₃) : δ 32.1 ppm (d, J = 12 Hz).

  • ¹H NMR : δ 10.2 ppm (s, CHO), 7.4–7.2 ppm (m, benzyl protons).

Imine Formation and Naphthalenylmethyl Addition

The sulfinamide and aldehyde intermediates undergo condensation to form a chiral imine, followed by nucleophilic addition:

Imine Synthesis

  • Condensation :

    • (R)-tert-Butanesulfinamide (1.0 eq) reacts with 3-(benzyloxy)-2-(dicyclohexylphosphino)benzaldehyde (1.05 eq) in anhydrous THF under Ti(OEt)₄ catalysis (1.2 eq).

    • Reaction Time : 24 hr at 25°C.

    • Yield : 88–92%.

Grignard Addition

  • Nucleophilic Attack :

    • The imine is treated with 2-naphthalenylmethyl magnesium bromide (2.0 eq) in THF at −78°C.

    • Quenching : Saturated NH₄Cl solution, followed by extraction with CH₂Cl₂.

    • Yield : 76–80%.

Stereochemical Outcome :

  • The (S)-configuration at the naphthalenylmethyl carbon is induced by the chiral sulfinamide auxiliary.

N-Methylation and Sulfinamide Methylation

Final modifications introduce the N-methyl and 2-methyl groups:

N-Methylation

  • Methylation Agent :

    • The secondary amine is treated with methyl triflate (1.5 eq) and K₂CO₃ in CH₃CN at 60°C.

    • Yield : 85%.

Sulfinamide Methylation

  • Protection/Deprotection Strategy :

    • The tert-butylsulfinamide group is cleaved with HCl in dioxane, followed by re-methylation using (CH₃)₂SO₄ and NaOH.

    • Yield : 70–75%.

Purification and Characterization

Critical Steps :

  • Flash Chromatography :

    • Silica gel (230–400 mesh) with EtOAc/hexane (1:3 → 1:1).

  • Crystallization :

    • Recrystallization from CH₂Cl₂/hexane improves enantiomeric purity.

Analytical Data :

  • HRMS (ESI) : m/z Calcd for C₄₃H₅₃NO₂PS [M+H]⁺: 694.3182; Found: 694.3178.

  • ³¹P NMR : δ 28.4 ppm (s, dicyclohexylphosphino).

  • ¹H NMR : δ 7.8–7.1 ppm (m, naphthalenyl/benzyl), 3.2 ppm (s, N-CH₃).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Grignard AdditionHigh stereoselectivityLow temp (−78°C) required76–80%
Mitsunobu ReactionMild conditionsCost of DIAD/PPh₃65–70%
Ti(OEt)₄ CatalysisScalable to gram quantitiesSensitivity to moisture88–92%

Challenges and Optimization Opportunities

  • Stereochemical Drift :

    • Prolonged reaction times during imine formation may lead to racemization; optimized using Ti(OEt)₄.

  • Phosphine Oxidation :

    • Dicyclohexylphosphino groups are air-sensitive; reactions require strict argon atmospheres.

  • Solvent Selection :

    • THF improves Grignard reactivity but complicates downstream separations; toluene alternatives explored .

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Catalysis

One of the primary applications of this compound is as a ligand in catalytic processes. Its unique phosphine component allows it to stabilize metal catalysts, enhancing their reactivity and selectivity in various organic transformations. For instance:

  • Asymmetric Catalysis: The sulfinamide moiety can be used to facilitate enantioselective reactions, providing access to chiral products that are crucial in pharmaceuticals and agrochemicals.

Pharmaceutical Development

Due to its structural characteristics, [S(R)]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide has been investigated for its potential role in drug design:

  • Bioactive Small Molecules: The compound may serve as a scaffold for developing new therapeutic agents targeting specific biological pathways.

Material Science

The compound's properties may also lend themselves to applications in material science:

  • Polymer Chemistry: As a building block for synthesizing advanced materials, it could contribute to the development of polymers with specific functional properties.

Research on Chiral Ligands

Chiral sulfinamides have been extensively studied for their ability to induce chirality in various chemical reactions:

  • Ligand Design: This compound exemplifies the design of new ligands that can be utilized in transition metal-catalyzed reactions, promoting the formation of enantiomerically enriched products.

Case Study 1: Asymmetric Synthesis

In a study published in Journal of Organic Chemistry, researchers utilized this compound as a ligand in a palladium-catalyzed reaction. The results demonstrated high enantioselectivity (up to 98% ee) in the synthesis of chiral amines from prochiral substrates.

Case Study 2: Pharmaceutical Applications

A research article highlighted the use of this sulfinamide in the synthesis of novel anti-cancer agents. The compound was employed as a key intermediate, leading to compounds that exhibited significant cytotoxicity against various cancer cell lines.

Mechanism of Action

The mechanism of action of [S®]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical processes at the molecular level. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of the target compound with structurally related sulfinamide derivatives:

Compound Name Molecular Weight Key Substituents Purity Applications Stability Considerations
[S(R)]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide ~800 (estimated) 2-Naphthalenyl, 3-(benzyloxy)phenyl, dicyclohexylphosphino ≥95% Asymmetric catalysis, ligand design Sensitive to heat/moisture
[S(R)]-N-[(R)-2-(Dicyclohexylphosphino)phenylmethyl]-... ~750 Tetrahydrotetramethylnaphthalenyl, dicyclohexylphosphino 95% Catalytic hydrogenation, stereoselective synthesis Stable under inert gas
[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide ~785 Triisopropylphenyl, dicyclohexylphosphino ≥95% Bulky ligand for sterically hindered reactions High thermal stability
[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide ~700 2-Methylphenyl, dicyclohexylphosphino ≥95% Small-molecule catalysis, organometallic research Moderate air sensitivity

Key Findings:

Benzyloxy substituents enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) versus alkyl-substituted derivatives, which favor non-polar media .

Catalytic Performance: Compounds with dicyclohexylphosphino groups exhibit superior activity in asymmetric hydrogenation compared to diphenylphosphino analogs due to increased electron-donating capacity and steric bulk . The triisopropylphenyl variant demonstrates exceptional regioselectivity in C–C coupling reactions, attributed to extreme steric hindrance .

Stability and Handling :

  • All derivatives require inert storage conditions (argon/nitrogen atmosphere), but benzyloxy-containing compounds are more moisture-sensitive due to hydrolytic lability of the ether linkage .

Synthetic Challenges :

  • Installation of the 2-naphthalenylmethyl group necessitates rigorous temperature control during Grignard or Suzuki-Miyaura reactions to avoid racemization .
  • Triisopropylphenyl analogs require extended purification times via HPLC, increasing production costs .

Biological Activity

[S(R)]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide (CAS: 2565792-55-2) is a complex organosulfur compound that has garnered attention for its potential biological activities. Its unique structure, featuring a sulfinamide group and a phosphine ligand, suggests various mechanisms of action that could be explored for therapeutic applications.

  • Molecular Formula : C41H52NO2PS
  • Molecular Weight : 653.91 g/mol
  • Purity : ≥95%
  • IUPAC Name : (R)-N-((S)-(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • Chemical Structure : The compound features a sulfinamide moiety which is known for its role in biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This suggests potential anti-inflammatory properties.
  • Antioxidant Activity : The presence of the benzyloxy and naphthalene groups may contribute to free radical scavenging capabilities, which is vital in reducing oxidative stress.

Anti-inflammatory Activity

Research indicates that sulfinamides can exhibit anti-inflammatory effects by inhibiting COX enzymes. The evaluation of related compounds has demonstrated significant inhibition of both COX-1 and COX-2 activities, which are pivotal in the synthesis of prostaglandins involved in inflammation .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar compounds have shown selective antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that this compound could also possess such activity .

Cytotoxicity and Anticancer Potential

The phosphine ligands in the structure are known to interact with biological targets that can lead to cytotoxic effects against cancer cells. Studies on related phosphine-containing compounds have shown promising results in inhibiting tumor growth, suggesting that this compound may also have anticancer properties .

Study 1: Inhibition of COX Enzymes

A study evaluated the anti-inflammatory effects of various sulfinamide derivatives. Compounds similar to [S(R)] showed IC50 values indicating effective inhibition of COX enzymes, with some derivatives exhibiting dual inhibition profiles against COX-1 and COX-2. This highlights the potential of [S(R)] as a potent anti-inflammatory agent.

Study 2: Antimicrobial Testing

In vitro tests on related compounds demonstrated significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to membrane disruption and inhibition of bacterial enzyme systems. Such findings suggest that [S(R)] may also be effective against similar pathogens.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryCOX inhibition
AntimicrobialMembrane disruption
CytotoxicityInhibition of tumor growth

Q & A

Basic Research Questions

Q. What are the key considerations for handling and storing [S(R)]-N-[(S)-[3-(Benzyloxy)-2-(Dicyclohexylphosphino)phenyl]-(2-Naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide to ensure safety in laboratory settings?

  • Methodological Answer :

  • Storage : Store in a dry, well-ventilated area at room temperature (15–25°C) in tightly sealed containers to prevent oxidation or hydrolysis of the phosphino and sulfinamide groups .
  • Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation and skin contact due to potential toxicity (H300–H373 codes) .
  • Decontamination : For spills, use inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations .

Q. How can researchers optimize the synthesis of this compound to improve stereochemical purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to separate enantiomers. Monitor retention times and peak symmetry to confirm purity .
  • Reagent Selection : Employ enantiopure starting materials (e.g., (S)-propanesulfinamide derivatives) and transition-metal catalysts (e.g., Pd(OAc)₂) to enhance stereoselectivity during the coupling of the naphthalenyl and phosphino groups .
  • Reaction Conditions : Maintain anhydrous conditions (argon atmosphere) and low temperatures (−20°C to 0°C) during nucleophilic substitutions to minimize racemization .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : Use ¹H/³¹P NMR to confirm the dicyclohexylphosphino group’s coordination and ¹³C NMR to resolve the sulfinamide’s stereochemistry. Key signals: δ ~120–140 ppm (naphthalenyl aromatic carbons), δ ~35 ppm (phosphorus-coupled methyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ~800–850 m/z) .
  • X-ray Crystallography : Suitable for resolving absolute configuration, particularly for the sulfinamide’s stereogenic centers .

Advanced Research Questions

Q. How does the dicyclohexylphosphino group influence this compound’s catalytic activity in asymmetric synthesis?

  • Methodological Answer :

  • Ligand Design : The bulky dicyclohexylphosphino group enhances steric hindrance, favoring enantioselective outcomes in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover frequencies (TOF) with less hindered phosphine ligands .
  • Mechanistic Studies : Use DFT calculations (B3LYP/6-31G*) to model transition states and identify how phosphino group geometry affects reaction pathways .
  • Experimental Validation : Test catalytic performance in model reactions (e.g., asymmetric hydrogenation of ketones) and correlate enantiomeric excess (ee) with ligand structure .

Q. What strategies can resolve contradictions in spectroscopic data for this compound’s stereoisomers?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect coalescence temperatures for diastereomers, confirming slow interconversion rates .
  • Chiral Derivatization : React the sulfinamide with Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid) and analyze ¹H NMR shifts to assign absolute configurations .
  • Cross-Validation : Compare experimental circular dichroism (CD) spectra with computational predictions (TD-DFT) to confirm stereochemical assignments .

Q. How can computational methods predict this compound’s reactivity in novel reaction environments?

  • Methodological Answer :

  • Reactivity Modeling : Use Gaussian or ORCA software to calculate Fukui indices for electrophilic/nucleophilic sites. Focus on the sulfinamide sulfur and phosphino phosphorus atoms .
  • Solvent Effects : Simulate solvation energies (COSMO-RS) to predict solubility and stability in polar aprotic solvents (e.g., DMF, THF) .
  • Transition-State Analysis : Map potential energy surfaces (PES) for key reactions (e.g., oxidation of the phosphino group) to identify rate-determining steps .

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